molecular formula C13H19NO3 B3164565 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893575-14-9

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No. B3164565
CAS RN: 893575-14-9
M. Wt: 237.29 g/mol
InChI Key: PMEBKBZBEDMIEM-UHFFFAOYSA-N
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Description

The compound “(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine” is a chemical compound that has been studied for its potential applications in various fields . It has been mentioned in the context of synthesis and anticancer activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the Claisen−Schmidt condensation reaction, which aims to obtain medium to high yield chalconic derivatives .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer Cells

Background: A series of novel compounds were designed and synthesized based on combretastatin A-4 (CA-4), a known tubulin-binding agent. These compounds replaced the ethylene bridge of CA-4 with a β-lactam (2-azetidinone) scaffold.

Findings:

Anti-Inflammatory and Analgesic Activities

Background: Derivatives of indole compounds have diverse biological activities.

Findings:

Antitubercular Activity

Background: Imidazole-containing compounds have been investigated for their therapeutic potential.

Findings:

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For instance, a chalcone was synthesized and evaluated for its antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish .

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h5-7,14H,1,8-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEBKBZBEDMIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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